5-(1H-indol-2-yl)piperazin-2-one
Description
5-(1H-Indol-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core fused with a 1H-indol-2-yl substituent. This structure combines the pharmacologically significant indole motif—a privileged scaffold in medicinal chemistry—with a piperazinone ring, which is common in bioactive molecules targeting neurological and antimicrobial pathways.
Its molecular formula is C₁₁H₁₂N₄O, with a molecular weight of 216.25 g/mol (calculated from related structures in and ).
Properties
CAS No. |
2359884-65-2 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Jocic-Type Cyclization
A Jocic-type reaction, as reported for tert-butyl piperazinone derivatives, enables direct cyclization of linear precursors. For 5-(1H-indol-2-yl)piperazin-2-one, a dipeptide-like precursor (e.g., N-(indole-2-carbonyl)-β-alanine) undergoes cyclization in the presence of a base.
Procedure :
-
N-(Indole-2-carbonyl)-β-alanine ethyl ester (1.0 equiv) is treated with NaOH (2.0 equiv) in THF/water (3:1) at 60°C for 6 hours.
Yield : 55–65%
Key Advantage : Avoids protective groups, streamlining synthesis.
Chloroallenyl Amide Cascade
A cascade reaction using chloroallenyl amides offers a novel route. Chloroallenyl indole-2-carboxamide reacts with ammonium acetate in acetonitrile under reflux, forming the piperazinone ring via intramolecular cyclization.
Procedure :
-
Chloroallenyl indole-2-carboxamide (1.0 equiv), ammonium acetate (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) are refluxed in CH₃CN for 16 hours.
Yield : 40–50%
Key Advantage : Single-step formation of the piperazinone core.
Multi-Component Combinatorial Synthesis
Combinatorial approaches, as demonstrated for piperazinone libraries, employ aryl iodides, amines, and carbonyl compounds. For this compound, indole-2-boronic acid participates in a Pd-catalyzed coupling with a pre-formed piperazinone scaffold.
Procedure :
-
Piperazin-2-one (1.0 equiv), indole-2-boronic acid (1.2 equiv), Pd(OAc)₂ (0.1 equiv), and K₂CO₃ (2.0 equiv) are heated in DMF/H₂O (4:1) at 100°C for 12 hours.
-
Extraction with ethyl acetate and silica gel chromatography isolate the product.
Yield : 30–40%
Key Advantage : Modularity for derivative synthesis.
Comparative Analysis of Methods
Chemical Reactions Analysis
5-(1H-indol-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
5-(1H-indol-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its interaction with biological targets.
Mechanism of Action
The mechanism of action of 5-(1H-indol-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes or receptors involved in signal transduction pathways, leading to changes in cellular activities .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Piperazine/Piperazinone Moieties
Ziprasidone (5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one)
- Molecular Formula : C₂₁H₂₁ClN₄OS
- Molecular Weight : 412.94 g/mol
- Key Features : Combines an indol-2-one core with a benzisothiazole-piperazine side chain.
- Pharmacology : Dual serotonin (5-HT₂) and dopamine (D₂) receptor antagonist; used as an antipsychotic .
- Comparison : Unlike 5-(1H-indol-2-yl)piperazin-2-one, Ziprasidone’s extended side chain and benzisothiazole group enhance CNS penetration and receptor affinity. The chloro substituent further modulates pharmacokinetics .
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one
- Molecular Formula : C₂₁H₂₃N₃O₂ (inferred from )
- Molecular Weight : ~357.43 g/mol
- Key Features: Piperazine-linked isoindolinone with a methoxyphenyl group.
- Comparison: The isoindolinone core replaces the indole ring, and the methoxyphenyl group enhances serotonin receptor selectivity compared to the simpler indol-2-yl-piperazinone .
3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2(1H)-one
- Molecular Formula : C₂₄H₂₆N₄O
- Molecular Weight : 386.49 g/mol
- Key Features: Quinolinone-indole hybrid with a piperidine-aminomethyl linker.
- Comparison: The quinolinone moiety and aminomethyl-piperidine side chain likely confer distinct solubility and target engagement compared to the piperazinone-indole system .
Functional Analogues with Indole-Based Scaffolds
5-((3-Chlorophenoxy)methyl)-3-(1-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-2-yl)isoxazole (VIb)
- Molecular Formula : C₂₈H₂₀Cl₃N₅O₂
- Molecular Weight : 571.85 g/mol
- Key Features: Indole-isoxazole-triazole conjugate with chlorophenoxy groups.
- Pharmacology : Potent antibacterial activity against S. aureus (MIC = 1.56 µg/mL), outperforming streptomycin .
- Comparison: The triazole and isoxazole rings enhance antibacterial efficacy but reduce similarity to piperazinone-based compounds in target specificity .
5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one
- Molecular Formula : C₂₄H₂₀N₄O
- Molecular Weight : 380.45 g/mol
- Key Features: Benzodiazocinone fused with indol-3-yl and phenyl groups.
- Synthesis : One-step reaction between 1-methylbenzimidazole and benzoylindolyl-3-acetylene .
- Comparison: The indol-3-yl substitution and benzodiazocinone core distinguish it from indol-2-yl-piperazinone derivatives, likely altering bioactivity .
Discussion of Structural-Activity Relationships (SAR)
- Piperazine vs.
- Indole Substitution : Indol-2-yl derivatives (target compound) vs. indol-3-yl () show divergent bioactivities due to positional effects on π-π stacking and hydrogen bonding .
- Side Chain Modifications : Addition of chlorophenyl (VIb) or benzisothiazole (Ziprasidone) groups enhances target specificity but increases molecular weight and complexity .
Q & A
Q. What are the key synthetic strategies for preparing 5-(1H-indol-2-yl)piperazin-2-one, and how do protecting groups influence enantioselective synthesis?
The enantioselective synthesis of piperazin-2-ones often employs catalytic decarboxylative allylic alkylation (DAAA) to achieve α-secondary or α-tertiary stereocenters. Protecting groups such as PMB (para-methoxybenzyl) are critical for stabilizing intermediates and directing regioselectivity. For example, PMB-protected intermediates undergo oxidative cleavage to yield the desired piperazin-2-one framework while minimizing side reactions . Optimization of reaction conditions (e.g., solvent, catalyst loading) is essential for high enantiomeric excess (ee), with chiral phosphoramidite ligands showing promise in asymmetric catalysis .
Q. How is the stereochemistry of this compound characterized, and what analytical techniques are employed?
Stereochemical analysis relies on NMR spectroscopy (e.g., H, C, and NOESY) to assign configurations, particularly for cis/trans or α-tertiary derivatives. For instance, coupling constants () between protons on the piperazin-2-one ring and indole substituents provide insights into spatial arrangements. High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate structural assignments, as demonstrated in studies of KRAS G12V-bound analogs .
Q. What biological targets are associated with this compound, and how is its activity screened?
This compound interacts with oncogenic targets like KRAS G12V, a GTPase implicated in cancer progression. Binding assays using NMR or surface plasmon resonance (SPR) reveal affinity for mutant KRAS, with IC values determined via competitive inhibition studies . Cell-based viability assays (e.g., MTT) further assess cytotoxicity in cancer lines, while enzymatic assays evaluate modulation of GTP hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., indole substitution patterns) impact the compound’s bioactivity and target selectivity?
Substitution at the indole 5-position with electron-withdrawing groups (e.g., fluorine) enhances binding to hydrophobic pockets in target proteins like KRAS. Computational docking and 3D-QSAR models demonstrate that bulky substituents at this position improve steric complementarity, increasing inhibitory potency. Conversely, polar groups at the piperazin-2-one carbonyl reduce membrane permeability, necessitating prodrug strategies .
Q. What methodologies resolve contradictions in enantiomeric outcomes during catalytic asymmetric synthesis?
Discrepancies in ee values often arise from competing reaction pathways (e.g., racemization during deprotection). Kinetic resolution via chiral HPLC or enzymatic catalysis can isolate enantiomers. For example, lipase-mediated acylation of intermediates selectively modifies one enantiomer, enabling separation . Mechanistic studies using density functional theory (DFT) further elucidate transition states to optimize catalyst design .
Q. How can molecular dynamics (MD) simulations predict the stability of this compound in complex with biological targets?
MD simulations (e.g., 100-ns trajectories) analyze ligand-protein interactions, such as hydrogen bonding with KRAS G12V’s switch-II region. Binding free energy calculations (MM-PBSA/GBSA) quantify contributions from van der Waals and electrostatic forces, identifying critical residues for mutagenesis studies. Simulations also assess conformational flexibility, with rigid analogs showing prolonged target engagement .
Q. What strategies mitigate low yields in multi-step syntheses of piperazin-2-one derivatives?
Yield optimization involves telescoping steps (e.g., one-pot alkylation-cyclization) to reduce intermediate isolation. Continuous flow synthesis improves heat/mass transfer in exothermic reactions (e.g., Grignard additions), achieving >80% yield for key intermediates. Purification via flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) enhances purity while minimizing product loss .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of indole π-stacking in KRAS binding using cryo-EM or XFEL.
- In Vivo Profiling : Assess pharmacokinetics (e.g., bioavailability, half-life) in murine models to validate therapeutic potential.
- Synthetic Automation : Implement AI-driven reaction optimization for high-throughput enantioselective synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
